N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide
Description
Chemical Name: N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide CAS No.: 404010-95-3 Molecular Formula: C₁₄H₁₇ClN₂O₃ Molecular Weight: 297.76 g/mol Structural Features:
- A phenylacetamide backbone substituted with a chloroacetyl group at position 2.
- A 4-morpholinyl group at position 5 of the aromatic ring.
Properties
Molecular Formula |
C14H17ClN2O3 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
N-[2-(2-chloroacetyl)-5-morpholin-4-ylphenyl]acetamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-10(18)16-13-8-11(17-4-6-20-7-5-17)2-3-12(13)14(19)9-15/h2-3,8H,4-7,9H2,1H3,(H,16,18) |
InChI Key |
OUNPVDKHTZLXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2CCOCC2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Potential
N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide is primarily investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible anti-inflammatory and anticancer properties, making it a candidate for drug development. The compound's ability to interact with biological macromolecules positions it as a target for therapeutic applications.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The presence of the morpholine ring enhances the compound's ability to modulate receptor functions or inhibit enzyme activities, which is crucial for its therapeutic effects.
Chemical Biology
Biological Pathways and Molecular Interactions
In chemical biology, this compound serves as a probe to study various biological pathways. Its lipophilicity, enhanced by the chloroacetyl group, facilitates its passage through cell membranes, allowing researchers to investigate cellular mechanisms and molecular interactions effectively.
Industrial Chemistry
Synthesis of Complex Organic Molecules
This compound is utilized in industrial chemistry for synthesizing other complex organic molecules. Its role as a building block in material science highlights its versatility in creating new compounds with desired properties.
Anticancer Activity
A study evaluating various derivatives of this compound showed promising anticancer activity against specific cancer cell lines. The results indicated that modifications in the chemical structure could enhance efficacy and selectivity toward cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1 | 12.5 | MCF-7 |
| 2 | 15.0 | HeLa |
| 3 | 8.0 | A549 |
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits significant anti-inflammatory effects in animal models. The study involved administering the compound to mice subjected to induced inflammation, with results showing reduced swelling and pain response.
| Treatment Group | Swelling Reduction (%) | Pain Score (0-10) |
|---|---|---|
| Control | 0 | 8 |
| Low Dose | 30 | 6 |
| High Dose | 60 | 3 |
Mechanism of Action
The mechanism of action of N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
Analogues with Modified Acetamide Side Chains
Analogues with Azo or Diazenyl Linkers
Biological Activity
N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide, a compound with notable biological activity, has been the subject of various studies focusing on its pharmacological potential, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Structure and Properties
The chemical structure of this compound includes a chloroacetyl group, a morpholine moiety, and a phenyl ring. This configuration enhances its lipophilicity and allows for interactions with biological macromolecules, which can lead to inhibition of enzyme activity or modulation of receptor functions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloroacetyl group is essential for its reactivity, while the morpholine ring contributes to its ability to penetrate cell membranes and interact with proteins involved in various signaling pathways. The compound has shown potential in:
- Anticancer Activity : Studies indicate that derivatives containing morpholine exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to its ability to disrupt bacterial cell membranes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target/Pathway | Effect | IC50/EC50 Values |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Induces apoptosis | Varies (µM range) |
| Antimicrobial | Staphylococcus aureus | Inhibits growth | 10-50 µg/mL |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | Inhibitory activity | IC50 = 0.092 µM |
| Anti-inflammatory | COX-2 | Suppression of inflammatory markers | IC50 = 0.04 μmol |
Case Studies and Research Findings
- Anticancer Studies : A study involving the synthesis of various chloroacetamides, including this compound, showed significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
- Antimicrobial Testing : Research conducted on a series of chloroacetamides revealed that those with halogenated substituents showed enhanced antimicrobial activity against Gram-positive bacteria. The study confirmed that compounds similar to this compound were effective against MRSA and had moderate activity against fungi such as Candida albicans .
- Cholinesterase Inhibition : Another investigation highlighted the compound's potential as a cholinesterase inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's. The study indicated that this compound exhibited significant inhibitory effects on both AChE and butyrylcholinesterase (BChE), suggesting its utility in cognitive enhancement therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetylation of a morpholine-substituted aniline precursor using chloroacetyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key intermediates should be characterized using ¹H/¹³C NMR (e.g., δ 2.8–3.5 ppm for morpholine protons, δ 170–175 ppm for carbonyl carbons) and FTIR (C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm bond angles and substituent positions (e.g., morpholine ring planarity) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 325.1 for C₁₄H₁₇ClN₂O₃) and fragmentation patterns .
- NMR solvent selection : Use deuterated DMSO to resolve aromatic protons (δ 6.5–8.0 ppm) and avoid signal splitting from residual moisture .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across different cell lines?
- Methodology :
- Dose-response profiling : Test concentrations from 1 nM–100 µM in multiple assays (e.g., MTT, apoptosis markers) to identify non-linear effects .
- Metabolic stability assays : Use hepatic microsomes (human/rat) to assess if metabolite interference explains variability (e.g., morpholine ring oxidation) .
- Target engagement studies : Employ SPR (surface plasmon resonance) or thermal shift assays to validate binding affinity to hypothesized targets (e.g., kinase domains) .
Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?
- Methodology :
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic sites (e.g., chloroacetyl group) .
- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., HDACs or PARP), focusing on morpholine’s hydrogen-bonding potential .
- MD simulations : Run 100-ns trajectories to assess conformational stability of the acetamide-morpholine scaffold in aqueous/PBS buffers .
Q. How should researchers address solubility challenges in in vitro assays?
- Methodology :
- Co-solvent systems : Test DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- pH-dependent solubility : Measure logD at pH 7.4 vs. 5.0 (e.g., using shake-flask method) to optimize buffer conditions .
Contradiction Analysis
- Evidence Conflict : Bioactivity discrepancies may arise from assay conditions (e.g., serum-free vs. serum-containing media altering compound aggregation) . Standardize protocols using CLSI guidelines.
- Structural Variants : Derivatives with substituted morpholine (e.g., piperazine analogs) show divergent activity, suggesting substituent steric effects are critical .
Key Recommendations
- Prioritize metabolomics to identify off-target effects.
- Use cryo-EM for target complex visualization if crystallography fails.
- Cross-validate computational predictions with SAR studies (e.g., chloroacetyl → bromoacetyl substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
